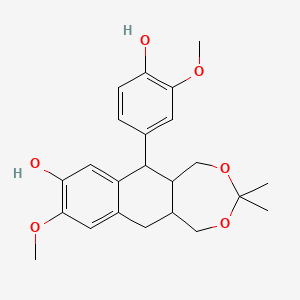

异松脂酚 9,9'-丙酮缩醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

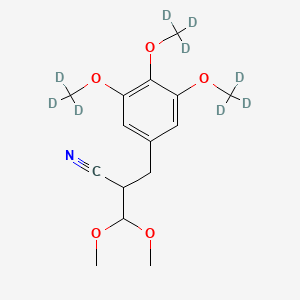

The synthesis of lignans like Isolariciresinol 9,9’-acetonide involves a series of chemical reactions. Starting from a tandem Michael-aldol reaction, the lignan skeleton was synthesized in 6 steps, including a cyclization step . The synthesis of such compounds requires a systematic approach and careful monitoring of the reaction conditions .Molecular Structure Analysis

The molecular formula of Isolariciresinol 9,9’-acetonide is C23H28O6 . Its molecular weight is 400.5 . The IUPAC name is 6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol.Chemical Reactions Analysis

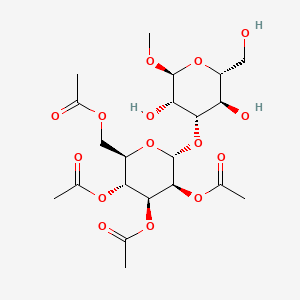

The chemical reactions involved in the synthesis of Isolariciresinol 9,9’-acetonide include a tandem Michael-aldol reaction, which forms the lignan skeleton . Further steps include cyclization and glycosylation . The exact reactions and conditions can vary depending on the specific synthesis method used .Physical And Chemical Properties Analysis

Isolariciresinol 9,9’-acetonide has a molecular weight of 400.471. Its molecular formula is C23H28O6. The compound is a polyphenolic compound, which contributes to its antioxidant properties.科学研究应用

在植物物种中鉴定:异松脂酚已从各种植物中分离出来,如南洋杉、亚麻籽粉和麻黄,表明它存在于不同的植物来源 (Fonseca et al., 1978), (Meagher et al., 1999), (Pullela et al., 2005)。

药理活性:研究表明,木脂素如异松脂酚表现出多种生物活性,包括抗氧化特性和在某些健康状况下的潜在治疗作用。例如,对麻黄木脂素的研究,包括异松脂酚,突出了它们的适度抗氧化活性,没有细胞毒性 (Pullela et al., 2005)。此外,异松脂酚衍生物因其潜在的抗炎和抗肿瘤活性而受到研究 (Xiao et al., 2009)。

在传统医学中的作用:一些研究探索了在传统医学中使用含有异松脂酚的植物。例如,含有异松脂酚的药用植物托盘木,因其镇痛特性和对血管的潜在舒缓作用而被使用 (Okuyama et al., 1995)。

分离和表征:已经开发了从不同来源分离和表征异松脂酚的各种方法,表明其在植物化学研究中的重要性 (Meagher et al., 1999), (Braca et al., 2001)。

化学成分分析:研究还集中在各种植物物种中异松脂酚及其衍生物的化学分析上,有助于了解它们的化学多样性和潜在用途 (Zheng Xiao-ke, 2009), (Lee et al., 2009)。

作用机制

Target of Action

, suggesting that it may interact with targets involved in these biological processes.

Mode of Action

, it can be inferred that it may interact with its targets to modulate these processes

Result of Action

IR9,9’-Ac is known for its antioxidant and anti-inflammatory properties . Therefore, it can be inferred that the molecular and cellular effects of its action may involve the reduction of oxidative stress and inflammation.

属性

IUPAC Name |

6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCSNQKSYHFYSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

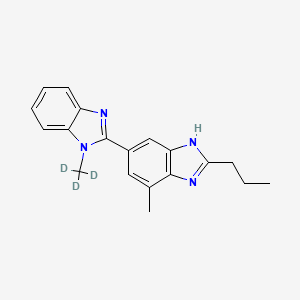

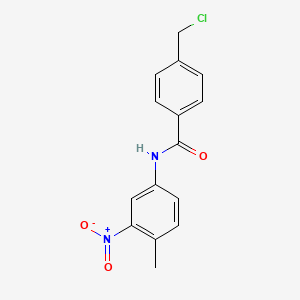

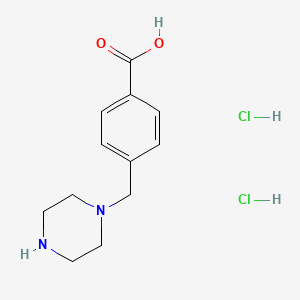

![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)

![N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B562453.png)

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)